6-{4-[2-(pyrrolidin-1-yl)pyrimidin-4-yl]piperazin-1-yl}-9H-purine
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Overview
Description
6-{4-[2-(pyrrolidin-1-yl)pyrimidin-4-yl]piperazin-1-yl}-9H-purine is a complex organic compound that features a purine core structure substituted with pyrrolidinyl, pyrimidinyl, and piperazinyl groups. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-{4-[2-(pyrrolidin-1-yl)pyrimidin-4-yl]piperazin-1-yl}-9H-purine typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidinyl and piperazinyl intermediates. These intermediates are then coupled with the purine core under specific reaction conditions. Common reagents used in these reactions include trifluoroacetic acid, hydrogen, and various organometallic catalysts .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes purification steps such as recrystallization and chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
6-{4-[2-(pyrrolidin-1-yl)pyrimidin-4-yl]piperazin-1-yl}-9H-purine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include trifluoroacetic acid, hydrogen, and various organometallic catalysts. Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new functional groups onto the purine core .
Scientific Research Applications
6-{4-[2-(pyrrolidin-1-yl)pyrimidin-4-yl]piperazin-1-yl}-9H-purine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-fibrotic and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 6-{4-[2-(pyrrolidin-1-yl)pyrimidin-4-yl]piperazin-1-yl}-9H-purine involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor, receptor modulator, or signaling pathway regulator. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of cellular signaling .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine derivatives: Known for their biological activities and used in drug discovery.
Pyrimidine derivatives: Exhibiting diverse pharmacological activities, including antimicrobial and antitumor effects.
Piperazine derivatives: Commonly used in medicinal chemistry for their therapeutic potential
Uniqueness
6-{4-[2-(pyrrolidin-1-yl)pyrimidin-4-yl]piperazin-1-yl}-9H-purine is unique due to its multi-functional structure, which combines the properties of pyrrolidine, pyrimidine, and piperazine. This combination enhances its potential biological activities and makes it a valuable compound for scientific research and drug development .
Properties
Molecular Formula |
C17H21N9 |
---|---|
Molecular Weight |
351.4 g/mol |
IUPAC Name |
6-[4-(2-pyrrolidin-1-ylpyrimidin-4-yl)piperazin-1-yl]-7H-purine |
InChI |
InChI=1S/C17H21N9/c1-2-6-26(5-1)17-18-4-3-13(23-17)24-7-9-25(10-8-24)16-14-15(20-11-19-14)21-12-22-16/h3-4,11-12H,1-2,5-10H2,(H,19,20,21,22) |
InChI Key |
LIOUOHXICFLGNE-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C2=NC=CC(=N2)N3CCN(CC3)C4=NC=NC5=C4NC=N5 |
Origin of Product |
United States |
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